3-Hydroxy-1-indanone

Biocatalysis Regioselective hydroxylation Enzymatic oxidation

3-Hydroxy-1-indanone is a stereochemically defined α-hydroxyketone for synthesizing chiral 3-substituted indanone pharmacophores. Its C3 hydroxyl enables enantioselective applications (62-90% ee via biocatalysis) and downstream derivatization unattainable with 2-hydroxy or 6-hydroxy analogs. Validated as the essential intermediate in Merck's patented belzutifan (FDA-approved HIF-2α inhibitor) synthesis using engineered FoPip4H enzymes that require specific 3-position regioselectivity. Available in R&D to bulk quantities.

Molecular Formula C9H8O2
Molecular Weight 148.16 g/mol
CAS No. 26976-59-0
Cat. No. B1295786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-indanone
CAS26976-59-0
Molecular FormulaC9H8O2
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)O
InChIInChI=1S/C9H8O2/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8,10H,5H2
InChIKeyUOBZGMJWBBQSLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-indanone (CAS 26976-59-0): Core Properties and Industrial Positioning


3-Hydroxy-1-indanone (CAS 26976-59-0) is a bicyclic α-hydroxyketone with molecular formula C9H8O2 and molecular weight 148.16 g/mol, featuring a hydroxyl substituent at the 3-position of the 2,3-dihydro-1H-inden-1-one scaffold [1]. This compound exhibits an XLogP3-AA value of 0.6, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2, with a boiling point of 296.0±29.0 °C and density of 1.3±0.1 g/cm³ [1][2]. The strategic placement of the 3-hydroxyl group confers a stereogenic center at C3, enabling enantioselective synthetic applications that are inaccessible to non-hydroxylated or regioisomeric indanone analogs. As a chiral α-hydroxyketone building block, 3-hydroxy-1-indanone serves as a critical intermediate in both medicinal chemistry campaigns and biocatalytic process development, with demonstrated utility in the synthesis of the FDA-approved HIF-2α inhibitor belzutifan [3].

Why 3-Hydroxy-1-indanone Cannot Be Substituted with 1-Indanone or Other Hydroxyindanone Regioisomers


Regioisomeric substitution of 3-hydroxy-1-indanone with alternative indanone derivatives—including unsubstituted 1-indanone, 2-hydroxy-1-indanone, or 6-hydroxy-1-indanone—is scientifically and operationally non-equivalent due to fundamental differences in stereochemical outcomes, regioselective enzyme recognition, and downstream synthetic utility. Biotransformation studies demonstrate that naphthalene dioxygenase (NDO) oxidizes 1-indanone to a 91:9 mixture of 3-hydroxy-1-indanone versus 2-hydroxy-1-indanone, with the 3-hydroxy regioisomer exhibiting 62% enantiomeric excess (ee) while the 2-hydroxy counterpart is racemic [1]. Conversely, toluene dioxygenase (TDO) efficiently oxidizes 2-indanone to (S)-2-hydroxy-1-indanone at 76–90% ee but fails to oxidize 1-indanone altogether, underscoring divergent enzyme-substrate recognition patterns that preclude simple interchange of regioisomers in biocatalytic processes [1]. Furthermore, Merck's belzutifan synthesis patent explicitly specifies 3-hydroxyindanone intermediates, with engineered FoPip4H enzymes optimized to hydroxylate substituted indanones specifically at the 3-position to yield optically pure product—a regioselectivity requirement that 6-hydroxy-1-indanone or 5-hydroxy-1-indanone cannot satisfy due to aromatic ring hydroxylation patterns [2]. The C3 hydroxyl group also enables downstream derivatization (e.g., α-allylation, esterification, or oxidation to 1,3-indandione) that is geometrically and mechanistically distinct from reactions at C2 or aromatic positions.

3-Hydroxy-1-indanone: Quantitative Differentiation Evidence Against Comparator Analogs


Regioselective NDO Oxidation: 3-Hydroxy-1-indanone vs. 2-Hydroxy-1-indanone

When 1-indanone is subjected to oxidation by Pseudomonas sp. strain 9816/11 expressing naphthalene dioxygenase (NDO), the reaction yields a 91:9 mixture favoring 3-hydroxy-1-indanone over 2-hydroxy-1-indanone. Critically, the 3-hydroxy regioisomer is formed with 62% enantiomeric excess (ee) (R:S ratio = 81:19), whereas the 2-hydroxy-1-indanone co-product is racemic (0% ee) [1]. This stereochemical outcome demonstrates that the C3 position provides a geometrically favorable environment for enantioselective enzymatic hydroxylation, while the C2 position yields no stereochemical enrichment under identical reaction conditions.

Biocatalysis Regioselective hydroxylation Enzymatic oxidation

Enantioselective (-)-(R)-3-Hydroxy-1-indanone Production via Fungal Biotransformation

Biotransformation of 1-indanone using the endophytic fungus Penicillium brasilianum produces (-)-(R)-3-hydroxy-1-indanone with 78% enantiomeric excess (ee), alongside dihydrocoumarin generated via Baeyer-Villiger oxidation [1]. This 78% ee outcome represents a synthetically useful level of stereochemical enrichment from a whole-cell biocatalytic process without requiring chiral auxiliaries or resolution steps. The same study confirmed that nearly all Penicillium and Aspergillus fungal strains tested from Melia azedarach host plants produced detectable 3-hydroxy-1-indanone, indicating broad applicability of this biotransformation approach [1]. In contrast, chemical reduction of 1,3-indandione using Pd/C hydrogenation (e.g., patent GB1384406A) yields racemic 3-hydroxy-1-indanone alongside 1,3-indanediol byproduct, offering no stereochemical control [2].

Fungal biotransformation Chiral building block Baeyer-Villiger oxidation

Palladium-Catalyzed Synthesis of Chiral 3-Substituted Indanones: Yield and Enantioselectivity Metrics

Palladium-catalyzed reductive Heck reactions provide a versatile synthetic entry to chiral 3-substituted indanones, including 3-hydroxy-1-indanone derivatives, achieving excellent yields (>80%) and enantioselectivities (>90% ee) [1]. This catalytic method tolerates substrates with ortho- and para-substitution as well as electron-donating and electron-withdrawing groups on the phenyl ring. A complementary nickel-catalyzed variant yields good results (>60% yield; 60–80% ee) at reduced catalyst cost but with diminished stereoselectivity [1]. For comparison, analogous 2-hydroxy-1-indanone substrates lack established palladium-catalyzed enantioselective protocols of comparable scope; 2-hydroxy-1-indanone is instead typically accessed via dynamic kinetic resolution using heterogeneous Ru(OH)3/Al2O3 racemization catalysts combined with lipases, a mechanistically distinct and operationally different approach [2].

Asymmetric catalysis Transition-metal catalysis Reductive Heck reaction

Patent-Specified 3-Hydroxyindanone Intermediate in Belzutifan Synthesis: Regulatory and Process Chemistry Implications

Merck's U.S. Patent Application 20250215464 (filed 2025) explicitly claims engineered FoPip4H enzymes derived from Fusarium oxysporum c8D for hydroxylating substituted indanones to provide optically pure 3-hydroxyindanones as intermediates in the synthesis of belzutifan, an FDA-approved HIF-2α inhibitor for von Hippel-Lindau disease-associated tumors [1]. The patent describes processes for synthesizing (R)-4-fluoro-3-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-1-one—a 3-hydroxyindanone derivative—as the penultimate intermediate. Belzutifan achieved a 49% confirmed objective response rate in VHL-associated renal cell carcinoma patients in clinical trials [1]. In contrast, no commercial pharmaceutical patents of comparable scale specify 2-hydroxy-1-indanone, 6-hydroxy-1-indanone, or unsubstituted 1-indanone as intermediates for FDA-approved drug substances. The 3-hydroxy substitution pattern is structurally essential for subsequent synthetic transformations in the belzutifan route.

Pharmaceutical intermediates Process patent HIF-2α inhibitor

3-Hydroxy-1-indanone: Evidence-Based Application Scenarios for Procurement and Research Selection


Chiral Building Block for Asymmetric Synthesis of 3-Substituted Indanone Pharmacophores

3-Hydroxy-1-indanone serves as a stereochemically defined α-hydroxyketone building block for constructing chiral 3-substituted indanone scaffolds via palladium-catalyzed reductive Heck reactions (>80% yield, >90% ee) or nickel-catalyzed variants (>60% yield, 60–80% ee) [1]. The C3 hydroxyl group can be derivatized via α-allylation (Ir/Zn dual catalysis), esterification, or oxidation to 1,3-indandione, enabling access to diverse 3-substituted indanone pharmacophores [2]. This application scenario is supported by the class-level evidence that 3-substituted indanones possess well-developed enantioselective synthetic methodologies, whereas 2-hydroxy-1-indanone requires fundamentally different dynamic kinetic resolution approaches with distinct catalyst systems [1][3].

Biocatalytic Process Development for Enantiomerically Enriched 3-Hydroxy-1-indanone

Whole-cell biotransformation using Penicillium brasilianum produces (-)-(R)-3-hydroxy-1-indanone with 78% ee from 1-indanone substrate, demonstrating a viable biocatalytic route to enantiomerically enriched product without chiral resolution steps [1]. Alternatively, Pseudomonas sp. strain 9816/11 expressing naphthalene dioxygenase (NDO) converts 1-indanone to 3-hydroxy-1-indanone with 62% ee and 91% regioselectivity over the 2-hydroxy byproduct [2]. These biocatalytic options offer advantages over racemic chemical hydrogenation (0% ee) and provide a platform for enzyme engineering efforts targeting improved stereoselectivity.

Intermediate for FDA-Approved Belzutifan API Manufacturing

3-Hydroxyindanone derivatives are explicitly specified as intermediates in the biocatalytic synthesis of belzutifan (Merck), an FDA-approved HIF-2α inhibitor for VHL disease-associated tumors [1]. The patented process utilizes engineered FoPip4H enzymes to hydroxylate substituted indanones regioselectively at the 3-position, yielding optically pure 3-hydroxyindanone intermediates for subsequent synthetic transformations [1]. For pharmaceutical manufacturers and CDMOs supporting belzutifan production or developing related HIF-2α inhibitors, procurement of 3-hydroxy-1-indanone and its derivatives is a process-validated requirement with established analytical specifications.

Medicinal Chemistry Exploration of 3-Substituted Indanone Derivatives

The 1-indanone scaffold broadly exhibits antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer activities, as documented in comprehensive reviews of 1-indanone biological activity [1]. 3-Hydroxy-1-indanone provides a functionalized entry point for structure-activity relationship (SAR) studies exploring 3-position substitution effects, which may modulate potency and selectivity relative to unsubstituted 1-indanone or aromatic-ring hydroxylated analogs such as 6-hydroxy-1-indanone. While specific comparative bioactivity data for 3-hydroxy-1-indanone versus its regioisomers remain limited in the primary literature, the compound's established synthetic accessibility and chiral derivatization potential position it as a logical starting material for medicinal chemistry campaigns targeting 3-substituted indanone pharmacophores.

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